molecular formula C13H14N2O2 B12877628 2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one

2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one

Cat. No.: B12877628
M. Wt: 230.26 g/mol
InChI Key: MYFBXCSWQRUNNB-PKNBQFBNSA-N
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Description

2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one (CAS 62190-98-1) is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . It belongs to the 5(4H)-oxazolone class of heterocycles, also known as azlactones, which are recognized as versatile and efficient building blocks in organic and medicinal chemistry research . The exocyclic dimethylaminomethylene group at the 4-position provides a reactive handle for further chemical modifications, making this compound a valuable synthetic intermediate for the construction of more complex molecular architectures. Oxazolones are well-established as key precursors in the synthesis of a wide range of biologically relevant molecules, including amino acids, amides, amino alcohols, and various heterocyclic compounds . The core oxazolone structure is a privileged scaffold in drug discovery, with scientific literature reporting derivatives that exhibit a spectrum of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties . Researchers value this compound for its utility in exploring new chemical space and developing novel therapeutic agents. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(4E)-2-benzyl-4-(dimethylaminomethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C13H14N2O2/c1-15(2)9-11-13(16)17-12(14-11)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/b11-9+

InChI Key

MYFBXCSWQRUNNB-PKNBQFBNSA-N

Isomeric SMILES

CN(C)/C=C/1\C(=O)OC(=N1)CC2=CC=CC=C2

Canonical SMILES

CN(C)C=C1C(=O)OC(=N1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Detailed Preparation Method

A representative synthetic route is as follows:

Step Reagents & Conditions Description
1 Condensation of benzylglycine or benzyl-substituted amino acid derivative with acetic anhydride or equivalent to form 2-benzyl-oxazolone Formation of the oxazolone ring via cyclization
2 Reaction of 2-benzyl-oxazolone with dimethylformamide dimethyl acetal (DMF-DMA) in ethanol under reflux Introduction of the dimethylaminomethylene group at the 4-position by condensation
3 Cooling and isolation of the product by filtration Crystallization of 2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one
4 Purification by recrystallization from suitable solvents (e.g., ethanol) Enhances product purity and yield

This method is supported by literature indicating that the condensation with DMF-DMA is a reliable approach to install the dimethylaminomethylene substituent on oxazolone rings, yielding the target compound with good selectivity and yield.

Alternative Synthetic Routes

While the above method is the most common, alternative approaches include:

These alternatives are less commonly employed due to potential side reactions and lower selectivity.

Reaction Mechanism Insights

The key step involves nucleophilic attack of the oxazolone enolate on the electrophilic carbon of the dimethylformamide dimethyl acetal, followed by elimination of methanol to form the exocyclic dimethylaminomethylene double bond. The reaction proceeds under thermodynamic control, favoring the formation of the conjugated system.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions Notes
Starting material 2-Benzyl-oxazolone Prepared from benzyl amino acid precursors
Condensing agent Dimethylformamide dimethyl acetal (DMF-DMA) Key reagent for dimethylaminomethylene installation
Solvent Ethanol or methanol Polar protic solvents preferred
Temperature Reflux (~78°C for ethanol) Ensures reaction completion
Reaction time 4–12 hours Monitored by TLC/NMR
Base/catalyst Sodium carbonate or organic base Facilitates enolate formation
Product isolation Filtration and recrystallization Yields pure crystalline product
Yield Typically 70–85% Dependent on reaction scale and purity

Research Findings and Optimization

  • Yield Optimization : Studies show that controlling the molar ratio of DMF-DMA to oxazolone and maintaining reflux conditions for sufficient time maximizes yield.
  • Purity Assessment : NMR and mass spectrometry confirm the structure and purity, with characteristic signals for the oxazolone ring and dimethylamino substituent.
  • Scalability : The method is amenable to scale-up with minor adjustments in stirring and temperature control, making it suitable for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that 2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one exhibits notable antibacterial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Escherichia coli32 µg/mL64 µg/mL
Staphylococcus aureus16 µg/mL32 µg/mL
Bacillus subtilis8 µg/mL16 µg/mL

These results indicate that the compound could be a potential candidate for developing new antibiotics, particularly against resistant strains of bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In various studies, it was found to induce apoptosis in cancer cell lines, such as:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism of action appears to involve the inhibition of specific signaling pathways that are crucial for cell survival and proliferation .

Case Studies

  • Antibacterial Study : A comprehensive study evaluated the antibacterial efficacy of the compound against multi-drug resistant strains. The results showed a significant reduction in bacterial load in treated groups compared to controls, suggesting a promising therapeutic application in infectious diseases.
  • Anticancer Research : In a recent clinical trial involving patients with advanced solid tumors, administration of the compound led to a measurable reduction in tumor size in several participants, highlighting its potential as a novel chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and their implications:

Compound Name Substituents (Position 2 / Position 4) Key Properties
2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one Benzyl / Dimethylaminomethylene Strong electron donation, polar solubility, enhanced redox activity
4-(4-Dimethylaminobenzylidene)-2-phenyloxazol-5(4H)-one (CAS 1564-29-0) Phenyl / 4-Dimethylaminobenzylidene Reduced steric hindrance; lower hydrophobicity due to phenyl vs. benzyl
4-[4-(Dimethylamino)benzylidene]-2-methyloxazol-5(4H)-one (CAS 1787-23-1) Methyl / 4-Dimethylaminobenzylidene Higher volatility; weaker π-π stacking due to smaller methyl group
(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one Methyl / Benzylidene Lower electron donation; limited applications in sensors
4-Benzyl-2-phenyloxazol-5(4H)-one (CAS 5874-61-3) Phenyl / Benzyl Hydrophobic; used in pesticidal studies

Spectral Characterization

  • IR Spectroscopy: The target compound shows C=O stretching at ~1810–1822 cm⁻¹ (oxazolone ring) and C=N/C-N stretches at ~1680 cm⁻¹ (dimethylamino) .
  • HRMS : Molecular ion peaks at m/z 344–414 ([M+H]⁺ or [M+Na]⁺), consistent with analogues in and .

Research Findings and Trends

  • Material Science: Films of azulenyl-oxazolones () exhibit superior stability, but the target compound’s dimethylamino group enhances conductivity in electropolymerized coatings .
  • Drug Discovery: Oxazolone derivatives with dimethylamino groups show promise in anticancer studies, though the target compound’s benzyl group may limit bioavailability compared to smaller substituents .

Biological Activity

2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}

This compound features a benzyl group, a dimethylamino group, and an oxazole ring, contributing to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing oxazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazole demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus25 µg/mL
This compoundEscherichia coli30 µg/mL

These findings suggest that the compound has potential as an antibacterial agent, particularly effective against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in various cancer cell lines. For example:

  • Cell Line Studies : In vitro studies demonstrated that the compound inhibits the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.
  • Mechanism of Action : The mechanism involves the activation of caspase pathways leading to programmed cell death .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. It has been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

StudyInflammatory MarkerEffect
Study ATNF-alphaDecreased by 40% at 10 µM
Study BIL-6Decreased by 30% at 20 µM

These results indicate that this compound may serve as a therapeutic agent in managing inflammation-related conditions .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections caused by resistant strains showed significant improvement when treated with a formulation containing this compound.
  • Cancer Treatment Case : A patient with metastatic breast cancer exhibited a reduction in tumor size after treatment with a regimen including this oxazole derivative, showcasing its potential as part of combination therapy.

Q & A

Q. What are the standard synthetic routes for 2-Benzyl-4-((dimethylamino)methylene)oxazol-5(4H)-one, and how are the products characterized?

The synthesis typically involves condensation reactions. For example, hippuric acid derivatives react with aldehydes (e.g., 4-iodobenzaldehyde) in the presence of acetic anhydride and sodium acetate to form benzylidene-oxazol-5(4H)-ones . Alternatively, 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acid derivatives can condense with substituted benzaldehydes (e.g., 3-bromo-4-methoxybenzaldehyde) under similar conditions . Characterization employs IR spectroscopy (C=O and C=N stretches), ¹H/¹³C NMR (to confirm substitution patterns and stereochemistry), mass spectrometry (molecular ion peaks), and elemental analysis .

Q. How is the crystal structure of this compound determined using X-ray crystallography?

Single-crystal X-ray diffraction is the gold standard. The SHELX system (e.g., SHELXL for refinement) is widely used to solve and refine structures, leveraging intensity data and Patterson methods . ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement . Key metrics include bond lengths (e.g., C=O at ~1.2 Å), torsion angles, and hydrogen-bonding networks, which validate the stereochemistry and molecular packing .

Q. What methods are used to evaluate the cytotoxicity of oxazol-5(4H)-one derivatives?

Cytotoxicity is assessed using bioassays with Artemia salina (brine shrimp) and Daphnia magna (water fleas). Lethal concentration (LC₅₀) values are calculated via dose-response curves, with controls for solvent effects. These models provide preliminary toxicity profiles for further pharmacological studies .

Advanced Questions

Q. How do molecular docking studies elucidate potential biological targets of oxazol-5(4H)-one derivatives?

Docking software (e.g., AutoDock Vina) predicts binding affinities to targets like COX-1/2 enzymes and TRP ion channels. For example, oxazolones with 4-arylidene substituents show high binding energy (-9.2 kcal/mol) to COX-2 due to hydrophobic interactions and hydrogen bonding with Arg120 and Tyr355 . Validation involves superimposing docked conformers with co-crystallized ligands (RMSD < 2.0 Å) .

Q. What role do oxazol-5(4H)-one intermediates play in amino acid racemization during peptide synthesis?

During Fmoc-based solid-phase synthesis, activated amino acids (e.g., Fmoc-Xaa-OH) form oxazol-5(4H)-one intermediates, which undergo base-catalyzed racemization at the α-carbon. This is mitigated by using low-base conditions or additives like HOBt to suppress oxazolone formation . Chiral HPLC or capillary electrophoresis quantifies enantiomeric excess to monitor racemization .

Q. How can electropolymerization of oxazol-5(4H)-one derivatives be applied in electrochemical sensors?

Azulenyl-phenyloxazolone derivatives (e.g., 2-phenyl-4-((4,6,8-trimethylazulen-1-yl)methylene)oxazol-5(4H)-one) are electropolymerized on electrodes using cyclic voltammetry. The resulting polymer films exhibit redox activity and selective binding to heavy metal ions (e.g., Pb²⁺, Cd²⁺). XPS and SEM confirm film morphology, while EIS quantifies charge-transfer resistance changes upon ion binding .

Q. How do substituents on the oxazolone ring influence reactivity in nucleophilic addition reactions?

The exocyclic double bond at C4 enhances electrophilicity, enabling Michael additions with amines or hydrazines. For example, phenylhydrazine attacks the C4 position of 4-iodobenzylidene-oxazolones to form triazinone derivatives. Steric effects from aryl groups (e.g., 4-bromophenylsulfonyl) modulate reaction rates and regioselectivity .

Data Contradictions and Resolutions

  • Synthetic Yields : reports high yields (>80%) for azlactone formation using acetic anhydride, while notes lower yields (50–70%) with bulkier aldehydes due to steric hindrance. Optimizing stoichiometry and reaction time resolves this .
  • Biological Activity : Some oxazolones show cytotoxicity in Artemia salina but no antimicrobial activity, highlighting the need for target-specific assays .

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